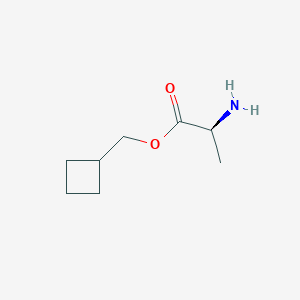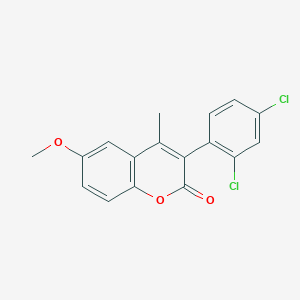
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of flavonoids. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.19 g/mol. DMC has been extensively studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one may prevent cancer cells from dividing and multiplying.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory activity, which may make it useful for treating conditions such as arthritis and other inflammatory diseases. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one in lab experiments is its high purity and stability. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound that can be easily synthesized in large quantities with high purity, making it ideal for use in scientific research. However, one of the limitations of using 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is that it may not be suitable for certain types of experiments, such as those that require the use of living organisms or complex biological systems.
Orientations Futures
There are many potential future directions for research on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one. One area of interest is in the development of new cancer treatments that are based on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one or similar compounds. Another area of interest is in the development of new anti-inflammatory drugs that are based on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound that has shown great potential for use in scientific research. It has been shown to have potent anti-cancer activity, as well as a variety of other biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research on 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one that could lead to the development of new treatments for cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has been suggested that 3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one may work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in cancer cells.
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)-6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c1-9-13-8-11(21-2)4-6-15(13)22-17(20)16(9)12-5-3-10(18)7-14(12)19/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJXXOSIMPZJNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-6-methoxy-4-methylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



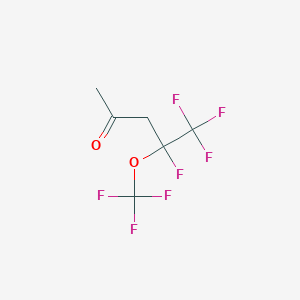
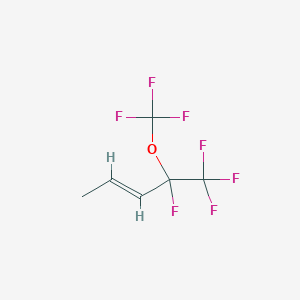






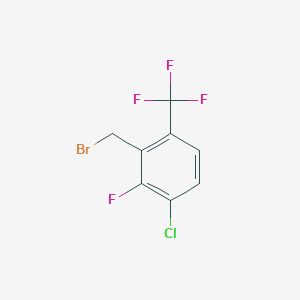
![2,2,2-Trifluoro-1-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041162.png)
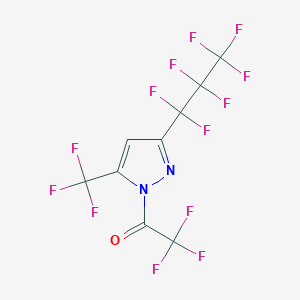
![2,2,2-Trifluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3041164.png)
![2,2,3,3,4,4,5,5,5-Nonafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]pentan-1-one](/img/structure/B3041165.png)
